molecular formula C18H15FN4O3S B12009348 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate CAS No. 575469-95-3

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate

Cat. No.: B12009348
CAS No.: 575469-95-3
M. Wt: 386.4 g/mol
InChI Key: CYNOKKZYJVQZBK-KEBDBYFISA-N
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Description

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl acetate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.

Scientific Research Applications

4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

    Biology: Its unique structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new bioactive compounds.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
  • 4-(((3-(2-Bromophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
  • 4-(((3-(2-Iodophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate

Uniqueness

The presence of the fluorophenyl group in 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

575469-95-3

Molecular Formula

C18H15FN4O3S

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[(E)-[3-(2-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H15FN4O3S/c1-11(24)26-15-8-7-12(9-16(15)25-2)10-20-23-17(21-22-18(23)27)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,22,27)/b20-10+

InChI Key

CYNOKKZYJVQZBK-KEBDBYFISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC

Origin of Product

United States

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